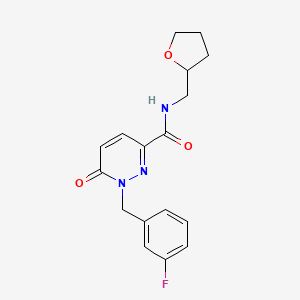

![molecular formula C25H35N3O5S2 B2524501 2-(4-(二丙基氨磺酰基)苯甲酰胺)-6-乙基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-羧酸乙酯 CAS No. 449767-47-9](/img/structure/B2524501.png)

2-(4-(二丙基氨磺酰基)苯甲酰胺)-6-乙基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

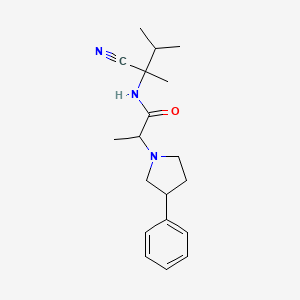

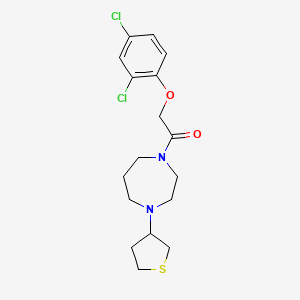

The compound of interest, ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a chemically complex molecule that appears to be related to a family of heterocyclic compounds. These compounds are characterized by the presence of a thieno[2,3-c]pyridine core, which is a bicyclic structure containing both sulfur and nitrogen atoms within the ring system. This core is modified with various substituents that can alter the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridine derivatives has been reported in several studies. For instance, a one-pot synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates was achieved by reacting 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride . Another study reported the synthesis of ethyl 2-amino-6-methyl-5,7-diphenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate using the Gewald reaction, which involves the reaction of a ketone with ethyl cyanoacetate and sulfur . These methods highlight the versatility of synthetic approaches to access various thieno[2,3-c]pyridine derivatives.

Molecular Structure Analysis

The molecular structure of thieno[2,3-c]pyridine derivatives has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of (E)-ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ethanol monosolvate was determined, revealing intramolecular N–H...S and C–H...N interactions, as well as intermolecular N–H...O and O–H...N hydrogen bonds . Similarly, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized, showing intramolecular hydrogen bonding .

Chemical Reactions Analysis

Thieno[2,3-c]pyridine derivatives can undergo various chemical reactions. For instance, ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates were shown to react with nitrogen-containing binucleophiles, leading to the formation of fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamides . Another study reported the synthesis of substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, which were evaluated for their antioxidant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-c]pyridine derivatives are influenced by their molecular structure. For example, the presence of substituents such as tert-butyl, ethyl, and aromatic aldehydes can affect the compound's thermal stability, as characterized by thermal analysis . The supramolecular aggregation of polysubstituted pyridines through C-H...O, C-H...F, and C-H...π interactions can also impact the compound's crystalline properties .

科学研究应用

合成和结构分析

已经对具有结构相似性的化合物进行了合成和结构分析的研究,强调了吡啶和噻吩并[2,3-c]吡啶衍生物的多功能性。例如,研究表明,通过简便的膦催化的 [4 + 2] 环化反应合成了高度官能化的四氢吡啶,突出了该方法的效率和区域选择性 (Zhu, Lan, & Kwon, 2003)。此外,新型吡啶并[3′,2′:4,5]噻吩并[3,2‐d]嘧啶和相关稠合体系的创建表明该化合物作为进一步化学转化的合成子具有潜力 (Bakhite, Al‐Sehemi, & Yamada, 2005)。

药理活性

对 2-氨基-1-苯甲酰胺-4-氧代-5-(2-氧代-2-芳基乙叉基)吡咯烷-3-羧酸乙酯的研究揭示了它们的药理活性,包括抗自由基和抗炎特性,证明了此类化合物在治疗应用中的潜力 (Zykova 等人,2016)。

发光和热稳定性研究

羧酸盐辅助的乙酰胺金属-有机框架表现出有趣的特性,例如热稳定性和发光,表明它们在材料科学中可用于各种应用 (Sun 等人,2012)。

抗氧化活性

具有吡咯并和硒烯并[2,3-b]吡啶衍生物的化合物显示出显着的抗氧化活性,提供了对其在对抗氧化应激中潜在用途的见解 (Zaki 等人,2017)。

属性

IUPAC Name |

ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O5S2/c1-5-14-28(15-6-2)35(31,32)19-11-9-18(10-12-19)23(29)26-24-22(25(30)33-8-4)20-13-16-27(7-3)17-21(20)34-24/h9-12H,5-8,13-17H2,1-4H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUHKBOXPWCWGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

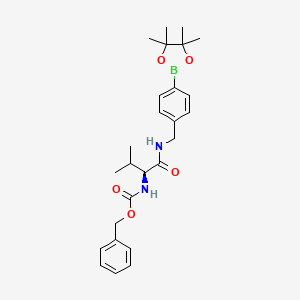

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2524426.png)

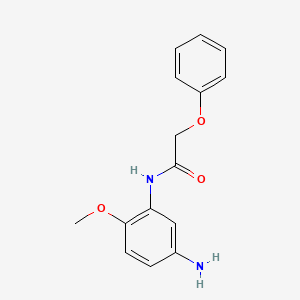

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2524427.png)

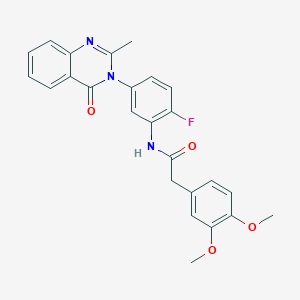

![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}-2-phenylacetamide](/img/structure/B2524433.png)

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2524434.png)

![1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2524436.png)